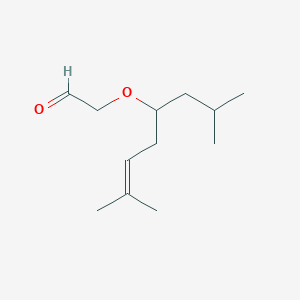
Dimethyl octenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl octenyl acetate typically involves the esterification of 5-Octen-4-ol, 2,7-dimethyl- with acetic acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield . The process involves the use of sulfuric acid as a catalyst and excess acetic acid to drive the reaction to completion .
化学反应分析
Types of Reactions:
Oxidation: Dimethyl octenyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids .
Reduction: The compound can be reduced to form alcohols .
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids .
Reduction: Formation of alcohols .
Substitution: Formation of substituted esters or ethers .
科学研究应用
Chemistry: Dimethyl octenyl acetate is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions .
Medicine: .
Industry: The primary industrial application of this compound is in the fragrance industry , where it is used to impart a pleasant odor to various products .
作用机制
The mechanism of action of Dimethyl octenyl acetate involves its interaction with olfactory receptors in the nasal cavity . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets are primarily G-protein coupled receptors involved in olfaction .
相似化合物的比较
属性
CAS 编号 |
102-58-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC 名称 |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
InChI 键 |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
规范 SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


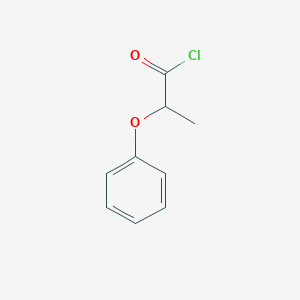
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
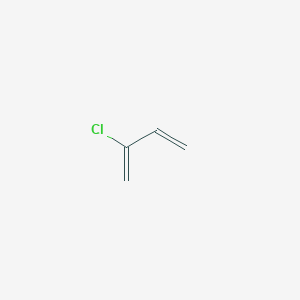
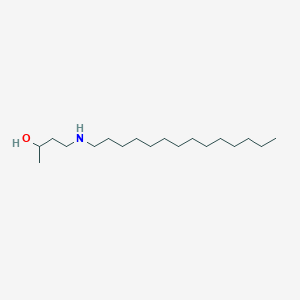
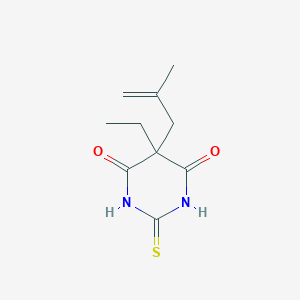
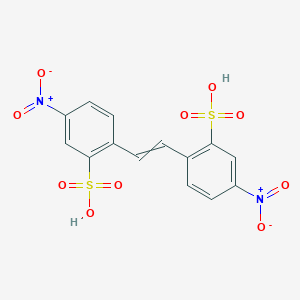

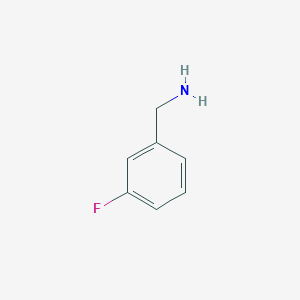
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
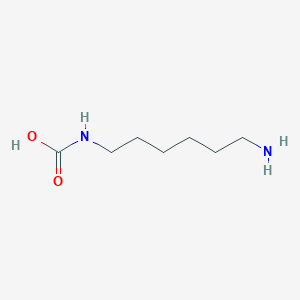
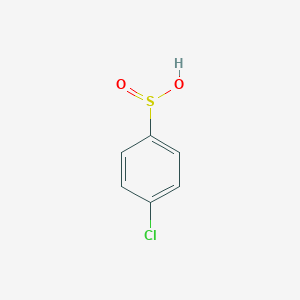
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)

![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)
